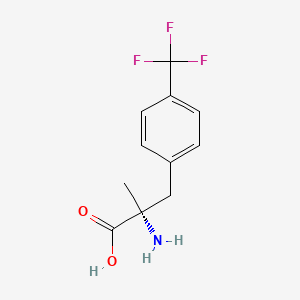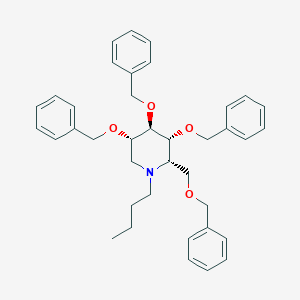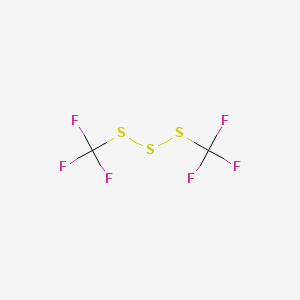
Bis(trifluoromethyl)trisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethyl)trisulfane is a chemical compound with the molecular formula C₂F₆S₃. It is known for its unique structure, which includes three sulfur atoms and two trifluoromethyl groups.
Métodos De Preparación
The synthesis of bis(trifluoromethyl)trisulfane typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources. One common method involves the use of trifluoromethyl iodide and elemental sulfur under specific conditions to yield the desired trisulfane compound . Industrial production methods may vary, but they generally follow similar principles, ensuring the safe handling and efficient production of the compound.
Análisis De Reacciones Químicas
Bis(trifluoromethyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state sulfur compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(trifluoromethyl)trisulfane has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with improved bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which bis(trifluoromethyl)trisulfane exerts its effects involves the interaction of its trifluoromethyl and sulfur groups with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Bis(trifluoromethyl)trisulfane can be compared with other similar compounds, such as:
Bis(trifluoromethyl)disulfane: This compound has two sulfur atoms instead of three and exhibits different chemical properties and reactivity.
Trifluoromethyl sulfone: Contains a sulfur atom bonded to two oxygen atoms and a trifluoromethyl group, showing distinct chemical behavior.
Trifluoromethyl thiol: Features a sulfur atom bonded to a trifluoromethyl group and a hydrogen atom, with unique reactivity patterns.
The uniqueness of this compound lies in its three sulfur atoms and two trifluoromethyl groups, which confer specific chemical properties and reactivity that are not observed in its analogs .
Propiedades
Número CAS |
372-06-5 |
|---|---|
Fórmula molecular |
C2F6S3 |
Peso molecular |
234.2 g/mol |
Nombre IUPAC |
trifluoro-(trifluoromethyltrisulfanyl)methane |
InChI |
InChI=1S/C2F6S3/c3-1(4,5)9-11-10-2(6,7)8 |
Clave InChI |
BHXPRVBRPHEPLQ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)SSSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
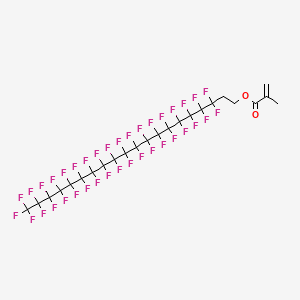
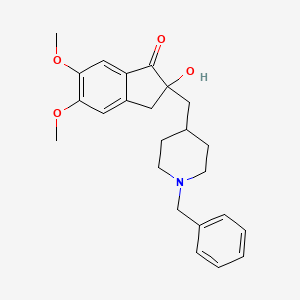
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)

![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)

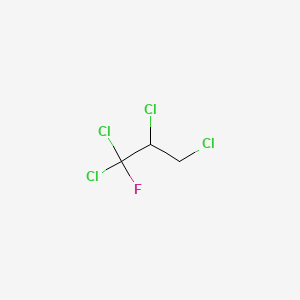
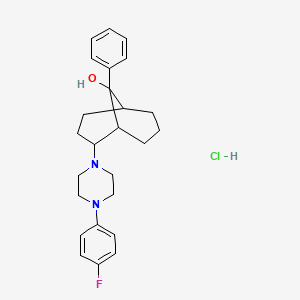
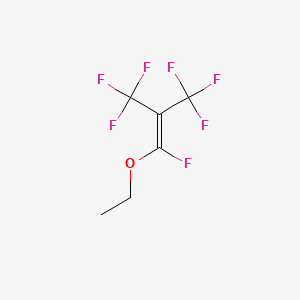
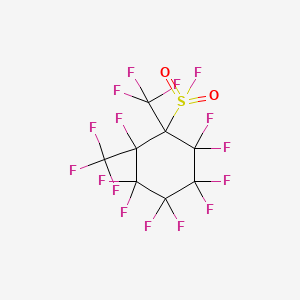
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
